molecular formula C7H17NO3 B1673966 Hydroxy-PEG2-methylamine CAS No. 282551-10-4

Hydroxy-PEG2-methylamine

Cat. No. B1673966
CAS RN: 282551-10-4
M. Wt: 163.21 g/mol
InChI Key: OJIGMRILIXVTEA-UHFFFAOYSA-N
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Description

Hydroxy-PEG2-methylamine is a PEG derivative containing a hydroxyl group with a methylamine group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Synthesis Analysis

Hydroxy-PEG2-methylamine is a PEG linker containing a hydroxyl group with a methylamine group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc .


Molecular Structure Analysis

The molecular formula of Hydroxy-PEG2-methylamine is C7H17NO3 . The molecular weight is 163.21 g/mol . The IUPAC name is 2-[2-[2-(methylamino)ethoxy]ethoxy]ethanol . The InChI is InChI=1S/C7H17NO3/c1-8-2-4-10-6-7-11-5-3-9/h8-9H,2-7H2,1H3 . The InChIKey is OJIGMRILIXVTEA-UHFFFAOYSA-N . The Canonical SMILES is CNCCOCCOCCO .


Chemical Reactions Analysis

The methylamine group in Hydroxy-PEG2-methylamine is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Physical And Chemical Properties Analysis

The molecular weight of Hydroxy-PEG2-methylamine is 163.21 g/mol . The XLogP3-AA is -1.2 . The Hydrogen Bond Donor Count is 2 . The Hydrogen Bond Acceptor Count is 4 . The Rotatable Bond Count is 8 . The Exact Mass is 163.12084340 g/mol . The Monoisotopic Mass is 163.12084340 g/mol . The Topological Polar Surface Area is 50.7 Ų . The Heavy Atom Count is 11 . The Formal Charge is 0 . The Complexity is 70.7 .

Scientific Research Applications

Role in Pharmaceutical Research and Development

Hydroxy-PEG2-methylamine plays a significant role in pharmaceutical research and development . It is composed of a PEG chain, which can improve the water solubility, stability, and bioavailability of drugs .

Drug Delivery Enhancement

The PEG chain in Hydroxy-PEG2-methylamine can enhance drug delivery. By improving the water solubility of drugs, it can increase the absorption of drugs in the body, leading to more effective treatments .

Stability Improvement

Hydroxy-PEG2-methylamine can improve the stability of drugs. This is particularly important for drugs that are unstable in biological environments, as it can prevent degradation and ensure that the drug remains effective .

Bioavailability Improvement

The PEG chain in Hydroxy-PEG2-methylamine can improve the bioavailability of drugs. This means that it can increase the amount of drug that is absorbed into the body and reaches the site of action .

Use in Bio-conjugation

Hydroxy-PEG2-methylamine is a non-cleavable linker for bio-conjugation . It contains a -CH3 group and a OH/Alcohol group linked through a linear PEG chain . This makes it useful in the creation of bio-conjugates, which are molecules that have been chemically modified to include a biological molecule, such as a protein or antibody .

Reactivity with Carboxylic Acid Groups

Hydroxy-PEG2-methylamine contains a primary amine group that can react with carboxylic acid groups to form stable amide . This property is useful in the creation of a variety of chemical compounds and can be used in the synthesis of new drugs .

Safety and Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . All sources of ignition should be removed .

Future Directions

Hydroxy-PEG2-methylamine plays a significant role in pharmaceutical research and development . It is composed of a PEG chain, which can improve the water solubility, stability, and bioavailability of drugs . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . This suggests that Hydroxy-PEG2-methylamine could have potential applications in drug delivery systems .

properties

IUPAC Name

2-[2-[2-(methylamino)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO3/c1-8-2-4-10-6-7-11-5-3-9/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIGMRILIXVTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy-PEG2-methylamine

Synthesis routes and methods

Procedure details

2-[2-(2-Chloro-ethoxy)-ethoxy]-ethanol (2.00 mL, 13.8 mmol) was dissolved in ethanol (14.0 mL). A solution of methylamine in methanol (40%, 14.0 mL, 138 mmol) and sodium iodide (103 mg, 0.67 mmol) were added, and the mixture was stirred at 60° C. for 18 hours and then stirred at 75° C. for seven hours in a nitrogen atmosphere. The reaction solution was concentrated under reduced pressure to give 2-[2-(2-methylamino-ethoxy)-ethoxy]-ethanol as a crude product.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
103 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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